molecular formula C15H18FNO2 B2784446 3-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide CAS No. 2309542-77-4

3-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Cat. No.: B2784446
CAS No.: 2309542-77-4
M. Wt: 263.312
InChI Key: DJENJIIPCXRPFE-UHFFFAOYSA-N
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Description

3-Fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a fluorinated benzamide derivative featuring a 7-oxaspiro[3.5]nonane moiety. This spirocyclic structure introduces conformational rigidity, which may enhance binding specificity in biological systems or influence physicochemical properties such as solubility and stability.

Properties

IUPAC Name

3-fluoro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c16-12-3-1-2-11(10-12)14(18)17-13-4-5-15(13)6-8-19-9-7-15/h1-3,10,13H,4-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJENJIIPCXRPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=CC(=CC=C3)F)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic structure and the introduction of the fluorine atom. Commonly used reagents and conditions include:

    Formation of the Spirocyclic Structure: This step often involves the reaction of a suitable cyclic ketone with an amine to form the spirocyclic intermediate.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Formation of the Benzamide Moiety: This step involves the reaction of the spirocyclic intermediate with a benzoyl chloride derivative to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's potential therapeutic properties are being explored in various areas:

  • Anticancer Activity : Research indicates that compounds with similar structures can exhibit significant potency against drug-resistant cancer cell lines. The incorporation of fluorine has been shown to enhance biological activity, making it a candidate for further studies in cancer therapeutics .
  • Anti-inflammatory Properties : Similar benzamide derivatives have demonstrated analgesic and anti-inflammatory effects, suggesting that 3-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide could also possess these properties .

Biochemical Probes

Due to its unique structure, this compound can serve as a biochemical probe in various biological pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in disease pathways, potentially modulating their activity .
  • Targeted Drug Delivery : Its lipophilic nature allows for improved cell membrane permeability, which is advantageous for targeted drug delivery systems.

Material Science

In addition to biological applications, this compound can be utilized in material science:

  • Building Blocks for Synthesis : It can act as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of fluorinated compounds in medicinal chemistry:

  • Fluorotaxoids : A series of fluorinated taxoid derivatives demonstrated enhanced potency against resistant cancer cell lines compared to traditional treatments like paclitaxel . This underscores the importance of fluorine in enhancing drug efficacy.
  • Acylhydrazone Antifungal Agents : Similar compounds have been synthesized and tested for antifungal properties, revealing high potency against various fungal pathogens . This suggests that this compound could also be explored for antifungal applications.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity for certain receptors or enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogs

Spirocyclic benzamides are rare, but analogs include:

Compound Name Substituents/Modifications Key Properties/Findings Reference
4-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide Methoxy at benzamide 4-position Structural similarity; methoxy group may enhance lipophilicity compared to fluoro .
N-{3-Hydroxy-7-oxaspiro[3.5]nonan-1-yl}carbamate Hydroxy and tert-butyl carbamate substituents Functionalized spiro scaffold; carbamate introduces potential for hydrolytic stability studies .
N-{3-Amino-7-oxaspiro[3.5]nonan-1-yl}carbamate Amino group on spiro ring Amino group enables further derivatization (e.g., amide coupling) .

Key Observations :

  • The spirocyclic core confers rigidity, which may reduce entropy penalties in target binding compared to flexible analogs.
  • Substituents on the benzamide (e.g., fluoro vs. methoxy) alter electronic profiles and steric bulk, impacting solubility and intermolecular interactions .
Fluorinated Benzamide Derivatives

Non-spiro fluorobenzamides provide a benchmark for understanding electronic and steric effects:

Compound Name Structure Key Data Reference
3-Fluoro-N-(3-fluorophenyl)benzamide Two fluorine atoms (benzamide and aniline) Overlapping ¹H NMR signals due to scalar coupling; challenges in spectral analysis .
3-Fluoro-N-(p-tolyl)benzamide Methyl substituent on aniline ring Dihedral angle between benzene rings: 65.69°; N–H···O hydrogen bonding in crystal .
3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide Iodo and methyl substituents Molecular weight: 355.15 g/mol; potential for halogen bonding in crystal packing .

Key Observations :

  • Steric effects from substituents (e.g., iodo, methyl) influence crystal packing and solubility .

Research Findings and Data Gaps

  • Spectral Challenges : Fluorobenzamides exhibit complex ¹H NMR spectra due to scalar coupling, complicating structural elucidation .
  • Synthetic Routes : Benzoyl chloride reactions with amines (e.g., phenethylamine ) are common, but spirocyclic amines require specialized methods (e.g., cyclization ).

Biological Activity

3-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a synthetic organic compound characterized by its unique structural features, including a benzamide core and a spirocyclic moiety. This compound has gained attention in various fields of research due to its potential biological activities and applications.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H18_{18}FNO2_2
  • Molecular Weight : 263.31 g/mol
  • CAS Number : 2309542-77-4

The compound's structure allows for diverse interactions with biological targets, which can lead to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The specific molecular targets include:

  • Enzymes : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator of enzymatic activity.
  • Receptors : It may bind to specific receptors, influencing signaling pathways related to inflammation, cancer, or other diseases.

Research Findings

Recent studies have explored the compound's potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, leading to reduced cell viability and induction of apoptosis.
    • Mechanism : The compound was found to inhibit key proteins involved in cell cycle regulation.
  • Anti-inflammatory Effects :
    • Research indicated that the compound could reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
    • Mechanism : It appears to downregulate pro-inflammatory cytokines, thereby modulating the immune response.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
7-oxaspiro[3.5]nonan-9-amineSpirocyclic structureModerate anti-inflammatory
2-fluoro-7-oxaspiro[3.5]nonan-2-yl)methanamineFluorine substitutionLimited anticancer activity

The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds.

Potential Uses

  • Drug Development : The compound is being investigated for its potential as a lead compound in drug discovery programs targeting cancer and inflammatory diseases.
  • Biochemical Probes : Its ability to interact with specific biological pathways makes it a candidate for use as a biochemical probe in research settings.

Q & A

Q. What are the established synthetic routes for 3-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves: (i) Preparation of the benzoyl chloride intermediate (e.g., 3-fluorobenzoyl chloride via reaction of 3-fluorobenzoic acid with thionyl chloride). (ii) Coupling with 7-oxaspiro[3.5]nonan-1-amine under basic conditions (e.g., pyridine or DIPEA) in anhydrous solvents (e.g., DCM or THF). Key considerations : Optimize stoichiometry (amine:acid chloride ~1:1.2), temperature (0–25°C), and reaction time (4–12 hrs) to minimize side reactions like over-acylation .
  • Validation : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can the purity and structural identity of this compound be confirmed?

  • Analytical techniques :
  • NMR : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substitution patterns and spirocyclic integrity. Overlapping signals in aromatic regions may require advanced techniques like spin-system filtering or 2D NMR (e.g., HSQC, HMBC) .
  • HPLC/LC-MS : Quantify purity (>95%) and detect trace impurities.
  • X-ray crystallography : Resolve crystal structure for absolute stereochemical confirmation (if crystallizable) .

Q. What are the preliminary biological screening strategies for this compound?

  • In vitro assays :
  • Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based or radiometric assays.
  • Test cytotoxicity in cell lines (e.g., IC50_{50} determination via MTT assay).
    • Target prioritization : Compare with structurally similar spirocyclic benzamides known to modulate inflammatory or oncogenic pathways .

Advanced Research Questions

Q. How does polymorphism affect the compound’s crystallinity and bioactivity?

  • Methodology :
  • Generate polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile) or temperature gradients.
  • Characterize using PXRD, DSC, and TGA to identify stable forms. For example, a study on 3-fluoro-N-(3-fluorophenyl)benzamide revealed two polymorphs with distinct melting points and thermodynamic stability .
    • Bioactivity implications : Compare dissolution rates and cellular uptake of polymorphs using in vitro permeability assays (e.g., Caco-2 monolayers).

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • SAR strategies :
  • Fluorine positioning : Replace the 3-fluoro group with 2- or 4-fluoro to evaluate electronic effects on target binding (e.g., fluorine’s electronegativity may enhance H-bonding).
  • Spirocycle modification : Substitute the 7-oxaspiro[3.5]nonane moiety with azaspiro or larger rings (e.g., 7-oxaspiro[4.5]decane) to probe steric effects.
  • Bioisosteres : Replace the benzamide with thiophene carboxamide (as in N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide) to assess metabolic stability .
    • Validation : Test analogs in enzyme inhibition assays and ADMET profiling .

Q. What computational methods are suitable for predicting target interactions?

  • Approaches :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., Btk) or GPCRs.
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS).
  • DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Troubleshooting steps :
  • Verify compound stability in biological matrices (e.g., plasma, liver microsomes) via LC-MS.
  • Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models.
  • Investigate off-target effects using proteome-wide profiling (e.g., thermal shift assays) .

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